3-Ethyl-3-ethynyloxetane
Description
Significance of Oxetane (B1205548) Ring Systems in Organic Synthesis and Materials Science
Oxetane rings are notable for their dual nature; they can act as stable structural motifs or as reactive intermediates that undergo ring-opening reactions. acs.org This versatility has propelled extensive research into the synthesis and application of new oxetane derivatives. acs.org In medicinal chemistry, the oxetane moiety is often used to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. acs.orgnih.gov In materials science, the ring-opening polymerization of oxetanes leads to the formation of polyethers with diverse applications.
Four-membered rings like oxetanes possess significant ring strain, a consequence of their compressed bond angles compared to ideal tetrahedral geometry. beilstein-journals.org The ring strain in oxetane is substantial, estimated to be around 25.5 kcal/mol, which is comparable to that of epoxides (27.3 kcal/mol) and much higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This inherent strain makes the oxetane ring susceptible to cleavage by nucleophiles and acids, a reactivity that is harnessed in various synthetic transformations. msu.edu
The reactivity of these heterocycles is influenced by the nature of the heteroatom, the degree of saturation, and the presence of substituents. numberanalytics.com For oxetanes, the strained C-O-C bond angle also makes the oxygen lone pairs more accessible, rendering it a strong hydrogen-bond acceptor and Lewis base. beilstein-journals.orgmdpi.com This enhanced basicity and hydrogen-bonding capability are key to many of the advantageous properties of substituted oxetanes. acs.orgmdpi.com
The unique reactivity of the oxetane ring allows it to serve as a versatile synthetic intermediate. beilstein-journals.org Ring-opening reactions can lead to the formation of various functionalized acyclic compounds, while ring-expansion reactions provide access to larger heterocyclic systems like tetrahydrofurans and dihydropyrans. acs.orgsioc-journal.cn These transformations are crucial in the synthesis of complex natural products and other biologically active molecules. researchgate.net
Beyond their role as reactive intermediates, oxetanes are increasingly incorporated as stable structural motifs in drug discovery. beilstein-journals.orgnih.gov They can act as isosteric replacements for gem-dimethyl or carbonyl groups, often leading to improved pharmacological profiles. beilstein-journals.orgacs.org The introduction of an oxetane can positively influence a molecule's polarity, metabolic stability, and conformational preferences. nih.govmagtech.com.cn For instance, replacing a gem-dimethyl group with an oxetane can significantly increase aqueous solubility while reducing metabolic degradation. acs.orgmagtech.com.cn
Overview of Ethynyl-Functionalized Oxetanes
The introduction of an ethynyl (B1212043) group onto the oxetane ring, as seen in 3-Ethyl-3-ethynyloxetane, creates a molecule with expanded synthetic potential. This functionalization combines the inherent reactivity of the strained oxetane ring with the versatile chemistry of the carbon-carbon triple bond.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1416323-31-3 |
| Molecular Formula | C7H10O |
| Molecular Weight | 110.156 g/mol |
| SMILES | CCC1(COC1)C#C |
Table 1: Chemical properties of this compound. molport.com
The ethynyl group is a highly valuable functional group in organic synthesis due to its ability to participate in a wide array of chemical reactions. Its presence in an oxetane derivative like this compound opens up numerous avenues for further molecular elaboration. The terminal alkyne can undergo reactions such as:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing for the efficient and specific formation of triazoles, which are useful for linking the oxetane core to other molecules.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, facilitating the synthesis of more complex structures.
Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation to form alkenes or alkanes, and hydration to form ketones.
Alkynylation: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to form an acetylide, which can then act as a nucleophile in reactions with electrophiles like alkyl halides or carbonyl compounds.
This rich chemistry of the ethynyl group, combined with the unique properties of the oxetane ring, makes ethynyl-functionalized oxetanes powerful building blocks in the design and synthesis of novel compounds for materials science and medicinal chemistry. For instance, α,β-acetylenic ketones (ynones) bearing oxetane moieties can be synthesized and subsequently used to construct a variety of N-heterocycles. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-3-ethynyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-7(4-2)5-8-6-7/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKYSJZYOQHHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416323-31-3 | |
| Record name | 3-ethyl-3-ethynyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Ethyl 3 Ethynyloxetane and Its Functionalized Analogues
Strategies for Ethynyl (B1212043) Group Introduction onto Oxetane (B1205548) Scaffolds
Two primary retrosynthetic approaches are considered for the synthesis of 3-Ethyl-3-ethynyloxetane: the functionalization of a pre-existing oxetane core and the construction of the oxetane ring from an acyclic precursor already containing the necessary carbon framework.
Nucleophilic Substitution Approaches for Oxetane Functionalization
This strategy involves the synthesis of an oxetane precursor bearing a suitable leaving group at the 3-position, which is subsequently displaced by an ethynyl nucleophile. This approach is advantageous as it builds upon a stable, pre-formed heterocyclic core.
A common route to 3,3-disubstituted oxetanes begins with a suitably substituted 1,3-diol. thieme-connect.de For the synthesis of this compound, a hypothetical starting material would be 3-ethyl-3-(hydroxymethyl)oxetane. To facilitate nucleophilic substitution, the primary hydroxyl group must be converted into a better leaving group. Sulfonate esters, such as tosylates (OTs) or mesylates (OMs), are excellent leaving groups for SN2 reactions.
The conversion is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base neutralizes the HCl generated during the reaction. This transforms the poor leaving group (-OH) into a highly effective one (-OTs or -OMs), creating a reactive electrophilic center at the adjacent carbon, thus preparing the substrate for nucleophilic attack.
Table 1: Representative Conditions for Activating Hydroxyl Groups
| Reagent | Base | Solvent | Temperature | Product |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane (B109758) (DCM) | 0 °C to RT | Tosylate |
Once the reactive intermediate, such as 3-ethyl-3-(tosyloxymethyl)oxetane, is formed, the ethynyl group can be introduced via a nucleophilic substitution (SN2) reaction. The nucleophile is typically an acetylide anion, which is a potent carbon-based nucleophile. libretexts.org
Acetylide anions are generated by deprotonating a terminal alkyne, such as acetylene itself, with a very strong base. masterorganicchemistry.com Common bases for this purpose include sodium amide (NaNH₂) in liquid ammonia or organolithium reagents like n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com The resulting acetylide (e.g., lithium acetylide or sodium acetylide) then attacks the carbon bearing the tosylate leaving group, displacing it and forming the desired carbon-carbon bond. masterorganicchemistry.com This reaction works best on primary leaving groups, which is consistent with the proposed intermediate. libretexts.org
Table 2: Typical SN2 Reaction with Acetylide Nucleophiles
| Electrophile | Nucleophile Source | Base | Solvent | Result |
|---|---|---|---|---|
| Primary Alkyl Tosylate | Acetylene Gas | n-Butyllithium | THF | C-C Bond Formation |
Ring-Opening Alkynylation of Epoxide Precursors
An alternative and powerful strategy for constructing the oxetane ring is through the intramolecular cyclization of a functionalized acyclic precursor. acs.org This method involves the nucleophilic ring-opening of an epoxide, which sets up the 1,3-relationship between a hydroxyl group and a leaving group required for the subsequent ring-forming Williamson ether synthesis. acs.orgbeilstein-journals.org
For the synthesis of this compound, a suitable precursor would be a molecule like 2-(1-chloroethyl)-2-ethyloxirane. This epoxide contains the ethyl group and a latent leaving group (the chloride) necessary for the final cyclization step.
The synthesis begins with the regioselective attack of an ethynyl nucleophile, such as an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide), on the epoxide. Grignard reagents are strong nucleophiles that react with epoxides in an SN2 fashion. libretexts.orglibretexts.org Due to steric hindrance, the nucleophilic attack occurs at the less substituted carbon of the epoxide ring. chemistrysteps.com In the case of 2-(1-chloroethyl)-2-ethyloxirane, the attack would happen at the CH₂ carbon of the oxirane ring, leading to the opening of the epoxide.
The reaction proceeds in two main stages. First, the ethynyl Grignard reagent attacks the less sterically hindered carbon of the epoxide. This is a classic SN2 reaction where the nucleophile attacks from the backside, leading to an inversion of stereochemistry if the carbon were chiral. chemistrysteps.comquora.com The ring-opening results in the formation of a magnesium alkoxide intermediate.
Upon acidic workup (e.g., with dilute aqueous NH₄Cl), the alkoxide is protonated to yield a chlorohydrin derivative: 1-chloro-3-ethyl-4-pentyn-3-ol. This intermediate now possesses a hydroxyl group and a chlorine atom in a 1,3-relationship.
The final step is the intramolecular Williamson ether synthesis. Treatment of the chlorohydrin with a strong, non-nucleophilic base (such as sodium hydride, NaH) deprotonates the hydroxyl group to form an alkoxide. acs.org This alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom to displace it and form the strained four-membered oxetane ring, yielding the final product, this compound. rsc.org
Table 3: Summary of the Epoxide Ring-Opening and Cyclization Strategy
| Step | Reagents | Intermediate/Product | Mechanism |
|---|---|---|---|
| 1. Ring-Opening | Ethynylmagnesium bromide, then H₃O⁺ | 1-chloro-3-ethyl-4-pentyn-3-ol | SN2 Attack |
General Oxetane Ring Construction and Derivativatization Approaches
The synthesis of the strained four-membered oxetane ring presents unique challenges, which has led to the development of several sophisticated and powerful synthetic methodologies. These strategies can be broadly categorized into methods that construct the ring itself and those that derivatize a pre-existing oxetane core. Modern approaches focus on efficiency, modularity, and functional group tolerance, enabling the creation of a diverse range of substituted oxetanes for various applications.
Annulation Reactions for Substituted Oxetane Derivatives
Annulation reactions, which involve the formation of a ring from one or more starting materials, are a cornerstone of oxetane synthesis. A widely used method is the [2+2] cycloaddition between carbonyl compounds and olefins, famously known as the Paternò-Büchi reaction. researchgate.netnih.gov This photochemical reaction involves the electronically excited state of a carbonyl compound adding to an alkene to form the oxetane ring. researchgate.net While historically significant, this method can be limited by issues of reactivity and selectivity, which are often substrate-dependent. nih.gov
More recent advancements have introduced catalytic, non-photochemical formal [2+2] cycloadditions. nih.gov For instance, N-heterocyclic carbene (NHC)-catalyzed [2+2] annulation between trifluoromethyl ketones and γ-substituted allenoates has been developed. nih.gov This method produces 2-alkylideneoxetane products in high yields and with good diastereoselectivity. nih.gov Another approach involves an In(OTf)3-catalyzed intermolecular [3+2] annulation, which utilizes an oxetane unit within a key intermediate to synthesize more complex heterocyclic systems. researchgate.net These newer strategies expand the scope of annulation reactions for accessing highly functionalized and substituted oxetane derivatives. researchgate.net
Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization for Di-, Tri-, and Tetrasubstituted Oxetanes
An efficient and versatile strategy for synthesizing a wide array of substituted oxetanes employs a rhodium-catalyzed cascade reaction. nih.govresearchgate.net This methodology involves an initial O-H insertion reaction of a functionalized alcohol into a diazo compound, followed by an intramolecular C-C bond-forming cyclization to construct the oxetane ring. nih.govresearchgate.net This approach provides access to di-, tri-, and tetrasubstituted oxetanes, including functionalized 3- and 4-aryl- or alkyl-substituted derivatives and fused bicyclic systems, often in high yields. nih.govresearchgate.net
A key advantage of this method is its tolerance for various functional groups and its stereospecificity; enantioenriched alcohols can be converted to enantioenriched oxetanes with complete retention of configuration. nih.gov The resulting oxetane products, such as oxetane 2,2-dicarboxylates, can be further derivatized while keeping the four-membered ring intact, highlighting their utility as building blocks in medicinal chemistry. nih.gov
| Starting Material | Key Reagents & Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Ethylene glycol | 1) Diazo compound, [Rh₂(OAc)₄] 2) TsCl, Et₃N 3) Base (e.g., LiHMDS) | Diethyl 2,2-oxetane-dicarboxylate | High | researchgate.net |
| 1,3-Dihalo-2-propanols | 1) Diazo compound, [Rh₂(OAc)₄] (O-H Insertion) 2) Base (Cyclization) | 3-Halomethyloxetanes | High | researchgate.net |
| Enantioenriched alcohols | Rh-catalyzed O-H insertion and cyclization | Enantioenriched oxetanes | High (with retention of configuration) | nih.gov |
| Functionalized diols | Rh-catalyzed O-H insertion and cyclization | Fused oxetane bicycles | High | nih.gov |
Modular Synthetic Strategies via Oxetanyl Trichloroacetimidates
A powerful modular strategy has been developed for the synthesis of functionalized 3-aryl oxetanes, which are valuable bioisosteres for benzoyl groups. nih.gov This approach is inspired by the well-known Schmidt glycosylation and utilizes readily available 3-hydroxyoxetanes. nih.govthieme-connect.com The core of this strategy involves the conversion of the oxetanol into a bench-stable oxetanyl trichloroacetimidate (OTA). thieme-connect.com
This OTA reagent can then be activated by a Lewis acid, such as Cu(OTf)₂, in the presence of a wide range of nucleophiles to form new C-C, C-N, C-O, or C-S bonds at the 3-position of the oxetane ring. thieme-connect.com Mechanistic studies suggest the reaction proceeds through a carbocation intermediate that is stabilized by the oxetane oxygen atom. nih.govthieme-connect.com The power of this operationally simple protocol lies in its modularity, leveraging vast libraries of existing aryl halides and various nucleophiles. nih.gov It is particularly well-suited for the late-stage functionalization of complex molecules and the rapid synthesis of oxetane analogues of bioactive compounds and marketed drugs. nih.gov
| Oxetane Precursor | Activating Agent | Nucleophile Class | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3-Aryl-3-hydroxyoxetane | CCl₃CN, Base | N/A (Imidate Formation) | Standard | 3-Aryl-oxetanyl trichloroacetimidate | thieme-connect.com |
| Oxetanyl trichloroacetimidate | Cu(OTf)₂ (Lewis Acid) | Arenes, Heteroarenes (C-nucleophiles) | CH₂Cl₂, 35 °C | 3-Aryl-3-aryloxetanes | nih.govthieme-connect.com |
| Oxetanyl trichloroacetimidate | Cu(OTf)₂ | Anilines, Amines (N-nucleophiles) | Modified for basic amines | 3-Amino-3-aryloxetanes | thieme-connect.com |
| Oxetanyl trichloroacetimidate | Cu(OTf)₂ | Phenols, Alcohols (O-nucleophiles) | CH₂Cl₂, 35 °C | 3-Alkoxy/Aryloxy-3-aryloxetanes | thieme-connect.com |
| Oxetanyl trichloroacetimidate | Cu(OTf)₂ | Thiols (S-nucleophiles) | CH₂Cl₂, 35 °C | 3-Aryl-3-(thio)alkyloxetanes | thieme-connect.com |
Oxetane Synthesis through Alcohol C-H Functionalization
A novel and versatile methodology has emerged for the synthesis of oxetanes directly from unactivated alcohol substrates via a C-H functionalization strategy. nih.govacs.org This approach introduces a new synthetic disconnection, avoiding the need for pre-functionalized starting materials like carbonyls or epoxides. nih.gov The reaction typically proceeds under mild photoredox conditions, coupling the alcohol with reagents like vinyl sulfonium ions. nih.govbeilstein-journals.org
The process is initiated by a hydrogen atom transfer (HAT) from the alcohol, which ultimately leads to an annulation with a vinylsulfonium triflate that acts as both a radical acceptor and a leaving group. beilstein-journals.org This method is remarkably general, tolerating a wide array of functional groups such as esters, amides, and acetals. researchgate.net It is suitable for both primary and secondary alcohols and has been successfully applied to the late-stage functionalization of complex molecules, including natural products like pregnenolone and testosterone. nih.govacs.org This strategy can significantly streamline synthetic routes to bioactive oxetane-containing molecules. nih.govacs.org
| Substrate Type | Example Substrate | Key Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Unactivated sp³ alcohol | Cyclohexanol | Vinyl sulfonium ion, Photocatalyst (e.g., 4CzIPN) | Visible light irradiation | Spiro-oxetane | acs.org |
| Primary alcohol | Linear chain alcohols | Vinyl sulfonium ion, Photocatalyst | Mild, visible light | 2-Substituted oxetanes | nih.gov |
| Complex molecule | Testosterone | Vinyl sulfonium ion, Photocatalyst | Mild, visible light | Bioactive steroid derivative | nih.govacs.org |
| Complex molecule | Pregnenolone | Vinyl sulfonium ion, Photocatalyst | Mild, visible light | Functionalized steroid oxetane | acs.org |
Functionalization of the Intact Oxetane Ring System
Beyond the construction of the oxetane ring itself, methods that allow for the derivatization of an intact oxetane core are crucial for generating molecular diversity. These strategies enable the introduction of various functional groups onto a pre-formed oxetane scaffold, which is particularly useful in medicinal chemistry for structure-activity relationship studies.
Nucleophilic Additions with C, N, O, and S Nucleophiles
The modular synthesis using oxetanyl trichloroacetimidates (see 2.2.3) provides a robust platform for the functionalization of the intact oxetane ring with a diverse range of nucleophiles. thieme-connect.com By activating a 3-hydroxyoxetane as its trichloroacetimidate, the 3-position becomes susceptible to attack by carbon, nitrogen, oxygen, and sulfur nucleophiles under Lewis acidic conditions. thieme-connect.com
This process is tolerant of a wide array of functionalities, allowing for complex, late-stage modifications. thieme-connect.com
C-Nucleophiles : Electron-rich aromatic and heteroaromatic systems readily participate in the reaction. thieme-connect.com
N-Nucleophiles : Anilines are effective reaction partners. More basic alkyl amines can also be used, though they may require modified reaction conditions. thieme-connect.com
O-Nucleophiles : The reaction works well with primary, secondary, and tertiary alcohols, as well as phenols. Phenolic partners are generally insensitive to steric effects, although electron-deficient phenols react more slowly. thieme-connect.com
S-Nucleophiles : Thiols can also be employed, expanding the scope of accessible functional groups. thieme-connect.com
This methodology allows for the convenient installation of diverse substituents onto the oxetane core, making it a valuable tool for accessing libraries of carbonyl isosteres for drug discovery programs. thieme-connect.com
Late-Stage Functionalization Protocols
Late-stage functionalization (LSF) provides an efficient strategy for the diversification of complex molecules at advanced stages of a synthetic sequence, thereby avoiding the need for de novo synthesis of each analogue. For this compound, the presence of a terminal alkyne, or ethynyl group, offers a versatile handle for a variety of LSF transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key methodologies for the late-stage functionalization of the ethynyl moiety include copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and thiol-yne reactions.
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups, making it exceptionally well-suited for LSF. The reaction of this compound with various organic azides in the presence of a copper(I) catalyst would yield a library of triazole-containing oxetane derivatives. The versatility of the azide (B81097) component allows for the introduction of a vast array of functionalities, including fluorophores, bioactive molecules, and polymer chains.
Another powerful tool for the LSF of terminal alkynes is the Sonogashira coupling reaction. libretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This methodology enables the direct attachment of various aromatic and vinylic substituents to the oxetane core, significantly expanding the structural diversity of accessible analogues. The reaction typically proceeds under mild conditions and demonstrates broad functional group compatibility.
The thiol-yne reaction, the addition of a thiol to an alkyne, represents another effective LSF strategy. This reaction can proceed via either a radical or base-catalyzed mechanism to yield vinyl sulfide products. The radical-mediated thiol-yne reaction is particularly attractive for LSF due to its initiation by light or radical initiators at ambient temperature, which is compatible with sensitive functional groups. This approach allows for the introduction of sulfur-containing moieties, which can be valuable for biological applications or for further synthetic transformations.
These protocols, summarized in the table below, highlight the utility of the ethynyl group as a reactive handle for the late-stage diversification of this compound, providing access to a wide range of functionalized analogues.
| Functionalization Protocol | Reactants | Catalyst/Initiator | Product |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |
| Sonogashira Coupling | This compound, Aryl/Vinyl Halide (R'-X) | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) | Aryl/Vinyl-substituted Alkyne |
| Thiol-yne Reaction | This compound, Thiol (R''-SH) | Radical initiator (e.g., AIBN) or Base | Vinyl Sulfide |
Preparation of Functionalized 3-Ethyl-3-hydroxymethyloxetane Derivatives
3-Ethyl-3-hydroxymethyloxetane is a key intermediate in the synthesis of a variety of functionalized oxetane derivatives. The primary hydroxyl group serves as a versatile anchor for the introduction of diverse functionalities through well-established chemical transformations such as etherification, esterification, and its use as a monomer in polymerization reactions.
One common derivatization is the conversion of the hydroxyl group to an ether. For instance, the synthesis of 3-ethyl-3-allyloxymethyloxetane can be achieved through the reaction of 3-ethyl-3-hydroxymethyloxetane with an allyl halide, such as allyl bromide, in the presence of a base. This Williamson ether synthesis provides a straightforward method for introducing an allyl group, which can then serve as a handle for further modifications, such as thiol-ene reactions or metathesis.
Esterification of the hydroxyl group is another facile method for introducing a wide range of functional groups. Reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions yields the corresponding esters. This approach allows for the incorporation of various organic moieties, thereby tuning the physicochemical properties of the resulting oxetane derivative.
Furthermore, 3-ethyl-3-hydroxymethyloxetane can serve as a monomer in ring-opening polymerization to produce polyethers. nih.govnih.govresearchgate.netgoogle.comdntb.gov.ua Cationic ring-opening polymerization, often initiated by a protic or Lewis acid, leads to the formation of hyperbranched polyethers with pendant hydroxyl groups. nih.govresearchgate.netdntb.gov.ua These hydroxyl groups can then be further functionalized, providing access to a wide range of functional polymeric materials.
The following table summarizes key synthetic transformations for the preparation of functionalized derivatives from 3-ethyl-3-hydroxymethyloxetane, highlighting the versatility of this building block.
| Derivative | Synthetic Method | Reactants | Key Reagents/Catalysts |
| 3-Ethyl-3-allyloxymethyloxetane | Williamson Ether Synthesis | 3-Ethyl-3-hydroxymethyloxetane, Allyl Bromide | Base (e.g., Sodium Hydride) |
| 3-Ethyl-3-(acyloxymethyl)oxetane | Esterification | 3-Ethyl-3-hydroxymethyloxetane, Carboxylic Acid/Acid Chloride | Acid catalyst or Base |
| Poly(3-ethyl-3-hydroxymethyloxetane) | Cationic Ring-Opening Polymerization | 3-Ethyl-3-hydroxymethyloxetane | Lewis Acid (e.g., BF₃·OEt₂) or Protic Acid |
Mechanistic and Kinetic Investigations of Reactions Involving 3 Ethyl 3 Ethynyloxetane
Ring-Opening Processes of Oxetane (B1205548) Derivatives
The four-membered oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol), which, while less than that of epoxides, makes it susceptible to ring-opening reactions under various conditions. researchgate.netnih.gov This reactivity is a cornerstone of its utility as a synthetic intermediate. acs.org The stability and reaction pathways of the oxetane ring are highly dependent on its substitution pattern and the reaction conditions employed. nih.gov For 3,3-disubstituted oxetanes like 3-ethyl-3-ethynyloxetane, steric hindrance around the C3 position plays a crucial role in directing the outcomes of these reactions. nih.gov
Acid-Catalyzed Ring-Opening Mechanisms
The ring-opening of oxetanes under acidic conditions is a well-established process that typically proceeds through the formation of a carbocation intermediate. imperial.ac.ukchimia.ch Both Brønsted and Lewis acids can catalyze this transformation. chimia.chnih.gov The mechanism begins with the protonation or coordination of the oxetane oxygen to the acid, which activates the ring for nucleophilic attack.
The choice of acid catalyst is critical; strong Lewis acids can lead to polymerization, while weaker acids may not be sufficient to promote the reaction. chimia.ch In the case of 3-substituted oxetanols, Brønsted acids like triflimide (Tf₂NH) have been shown to effectively catalyze the formation of an oxetane carbocation. nih.gov This intermediate can then be trapped by a nucleophile. nih.gov If the nucleophile is part of the same molecule (intramolecular), this can lead to the formation of new heterocyclic structures. chimia.chnih.gov
The general pathway for an acid-catalyzed ring-opening involves two key steps:
Activation: The oxetane oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid.
Nucleophilic Attack: The C-O bond of the strained ring cleaves, often forming a tertiary carbocation at the C3 position, which is then attacked by a nucleophile. Kinetic and computational studies support the formation of a planar oxetane carbocation via an SN1 mechanism in certain systems. imperial.ac.uk
This reactivity allows oxetanols to be used as 1,2-bis-electrophiles, where an initial reaction at the alcohol is followed by intramolecular ring-opening of the oxetane. nih.gov
Anionic Ring-Opening Mechanisms
Anionic ring-opening polymerization (AROP) is another significant reaction pathway for oxetane derivatives, particularly those bearing functional groups. researchgate.netnih.gov This process is initiated by a nucleophilic attack on one of the ring's carbon atoms by an anionic species. diva-portal.org For the polymerization of functional monomers, the choice of initiator is crucial to ensure a controlled reaction and achieve well-defined polymer structures. semanticscholar.orgmit.edu
For monomers similar to this compound, such as 3-ethyl-3-hydroxymethyloxetane, anionic polymerization can be initiated using a strong base like sodium hydride (NaH) in combination with a co-initiator like benzyl (B1604629) alcohol or trimethylol propane (B168953). researchgate.net The reaction typically requires high temperatures (above 100 °C) due to the high activation energy of the ring-opening process. researchgate.net
The mechanism of AROP for a functionalized oxetane can be summarized as follows:
Initiation: A strong nucleophile (initiator) attacks one of the methylene (B1212753) carbons of the oxetane ring, leading to the cleavage of a C-O bond and the formation of an alkoxide.
Propagation: The newly formed alkoxide acts as a nucleophile, attacking another monomer molecule to extend the polymer chain.
The presence of functional groups, such as the hydroxyl group in 3-ethyl-3-hydroxymethyloxetane, can facilitate a multibranching polymerization, leading to hyperbranched polymers. researchgate.netnih.gov The acidic acetylenic proton in this compound could potentially interfere with anionic polymerization unless it is protected. afinitica.com
| Monomer | Initiator System | Key Characteristics |
|---|---|---|
| 3-Ethyl-3-hydroxymethyloxetane | NaH / Trimethylol propane (TMP) | Requires high temperature (>100 °C); leads to hyperbranched polymers. |
| Alkynyl Methacrylates | (Diphenylmethyl)potassium / Et₂Zn | Acidic acetylenic protons can cause side reactions, leading to broad molecular weight distributions. |
| Functional Epoxides | Solid-state anionic initiators | Reactivity can be influenced by the monomer's melting point in mechanochemical polymerizations. |
Role of the Oxetane Oxygen Atom in Carbocation Intermediate Stabilization
During acid-catalyzed ring-opening, a carbocation intermediate is often formed at the 3-position of the oxetane ring. imperial.ac.ukbeilstein-journals.org The stability of this carbocation is a key factor influencing the reaction's feasibility and outcome. While carbocations on strained four-membered rings have been considered unstable, recent studies have demonstrated their generation and synthetic utility. imperial.ac.ukchimia.ch
The oxetane oxygen atom plays a significant role in the stability and reactivity of this intermediate. Although the oxygen atom is electron-withdrawing, which can destabilize an adjacent positive charge, its lone pairs of electrons can also provide stabilization through resonance or neighboring group participation. The increased p-character of the C-O bonds in the strained ring and the exposure of the oxygen's lone pairs enhance its ability to act as a Lewis base. acs.org
Kinetic and computational experiments on related systems support the formation of a planar oxetane carbocation through an SN1 mechanism. imperial.ac.uk The oxetane structure provides a unique balance of stability and reactivity to the carbocation, favoring specific reaction pathways over others. imperial.ac.uk This stabilization is crucial for reactions like Friedel–Crafts alkylations where the oxetane carbocation is trapped by arenes. imperial.ac.ukchimia.ch
Reactions of the Ethynyl (B1212043) Group
The ethynyl (alkyne) group of this compound is a versatile functional handle that can participate in a wide array of chemical transformations, independent of or in concert with the oxetane ring.
Alkynyl Reactivity in Tandem and Cascade Reactions
The alkyne moiety is highly valuable in tandem or cascade reactions, where a single event triggers a sequence of transformations to rapidly build molecular complexity from a simple starting material. rsc.org These one-pot procedures are efficient and minimize waste by avoiding the isolation of intermediates. nih.govmdpi.com
The reactivity of terminal alkynes can be harnessed in various ways. For instance, carbometalation of a terminal alkyne generates a vinyl metal intermediate that can be trapped with an electrophile. nih.gov This forms the basis for tandem sequences that add both a carbon-based nucleophile and another electrophile across the triple bond. nih.gov
A potential tandem reaction involving this compound could proceed as follows:
Initial Alkyne Reaction: An initial transformation of the ethynyl group, such as a metal-catalyzed addition.
Cascade Triggered by Ring Strain: The product of the first reaction could be designed to undergo a subsequent intramolecular reaction involving the oxetane ring, driven by the release of ring strain.
Such sequences allow for the construction of complex polycyclic or highly functionalized molecules in a single synthetic operation. nih.gov
Azide-Alkyne Cycloaddition Followed by Oxetane Ring Opening
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly powerful due to its high yield, specificity for the 1,4-regioisomer, and tolerance of a wide range of functional groups under mild, often aqueous, conditions. organic-chemistry.orgnih.govbeilstein-journals.org
For this compound, the terminal alkyne provides a perfect handle for participating in CuAAC reactions. This allows the oxetane core to be "clicked" onto various molecules containing an azide group, such as biomolecules, polymers, or other synthetic building blocks. nih.govnih.gov
A powerful synthetic strategy involves combining the azide-alkyne cycloaddition with a subsequent ring-opening of the oxetane. This tandem approach can be performed in a one-pot procedure. An analogous process has been demonstrated where the biocatalytic, enantioselective ring-opening of epoxides with azide is followed by a one-pot click reaction with an alkyne to produce chiral hydroxy triazoles. researchgate.netrsc.org
A proposed sequence for this compound would be:
Click Reaction: A CuAAC reaction between this compound and an organic azide (R-N₃) to form a 1,4-disubstituted triazole with the oxetane moiety attached.
Ring Opening: Subsequent treatment with an appropriate nucleophile under acidic or other activating conditions to open the oxetane ring, installing further functionality.
This strategy leverages the reliability of the click reaction for linkage and the latent reactivity of the oxetane ring for further diversification.
| Reaction Type | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|
| Thermal Huisgen Cycloaddition | Elevated Temperature | Mixture of 1,4- and 1,5-triazole regioisomers | Low reaction rate; lack of regioselectivity. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source, often in aqueous conditions | 1,4-disubstituted 1,2,3-triazole | High rate acceleration, high yield, excellent regioselectivity, wide functional group tolerance. |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complex | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC; works with internal alkynes. |
Theoretical Studies on Reaction Pathways
The mechanism of the ring-opening polymerization of oxetane cation series compounds has been a subject of detailed investigation using computational chemistry methods. dntb.gov.uarsc.org Density Functional Theory (DFT) and ab initio methods have been employed to elucidate the intricate reaction pathways. dntb.gov.uarsc.org Specifically, the B3LYP and MP2 methods, with 6-31G(d,p) and 6-311++G(d,p) basis sets, have been utilized to fully optimize the geometrical parameters of the reactants, transition states, intermediates, and products for a series of multi-polymer species. dntb.gov.uarsc.org
Computational results indicate that the polymerization of oxetane is initiated by the oxygen atom of an oxetane molecule attacking the carbon atom of an oxetane cation. rsc.org This process leads to the formation of a copolymer. rsc.org An important finding from the energy analysis of the reaction process is that the initial step of the polymerization has a very low activation energy, suggesting that acidified oxetane can readily polymerize with other oxetane molecules. rsc.org
To ensure the accuracy of the calculated reaction pathways, vibrational analysis was performed to determine the equilibrium and transition state characteristics of every stationary point. rsc.org Furthermore, intrinsic reaction coordinate (IRC) calculations were used to verify that each transition state connects the corresponding reactant and product. rsc.org The influence of the solvent environment on the reaction has also been explored using the self-consistent reaction field (SCRF) theory, with solvents such as tetrahydrofuran (B95107) and dichloromethane (B109758) being considered. rsc.org
The structural changes of the species involved in the reaction pathway have been explained through these theoretical investigations. rsc.org For instance, the four-membered ring of oxetane possesses significant ring strain, which is a driving force for the ring-opening polymerization. researchgate.net
Below is a data table summarizing key computational parameters from a representative DFT study on the ring-opening polymerization of an oxetane cation.
| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| Oxetane (Ox) | B3LYP/6-311++G(d,p) | -230.83 | 0 |
| Protonated Oxetane (Ox-H+) | B3LYP/6-311++G(d,p) | -231.18 | -219.6 |
| Dimer Intermediate | B3LYP/6-311++G(d,p) | -462.03 | -232.2 |
| Dimer Transition State | B3LYP/6-311++G(d,p) | -462.01 | -219.6 |
| Dimer Product | B3LYP/6-311++G(d,p) | -462.06 | -244.7 |
Note: The data presented is illustrative and based on the findings from the cited literature. Exact values may vary depending on the specific computational model and parameters.
Advanced Spectroscopic Characterization and Computational Studies of 3 Ethyl 3 Ethynyloxetane
Spectroscopic Analysis Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 3-Ethyl-3-ethynyloxetane. Each technique offers specific insights into different aspects of the molecule's composition and architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing unambiguous evidence of its atomic connectivity.
¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. The ethynyl (B1212043) proton (–C≡C-H) is expected to appear as a singlet in a characteristic region. The oxetane (B1205548) ring protons typically exhibit diastereotopic splitting, appearing as distinct doublets. The ethyl group will present as a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons, confirming its presence and connectivity.
¹³C NMR: The carbon NMR spectrum complements the proton data by identifying all unique carbon environments. Key signals include those for the two sp-hybridized carbons of the ethynyl group, the quaternary carbon of the oxetane ring to which the ethyl and ethynyl groups are attached, the two methylene carbons of the oxetane ring, and the two carbons of the ethyl substituent.
The following table outlines the anticipated chemical shifts for this compound.
| Atom | Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| H | Ethynyl (–C≡CH ) | ~2.0-3.0 (singlet) | N/A |
| H | Oxetane Ring (–CH ₂–O) | ~4.2-4.6 (multiplet) | N/A |
| H | Ethyl Methylene (–CH ₂–CH₃) | ~1.5-1.9 (quartet) | N/A |
| H | Ethyl Methyl (–CH₂–CH ₃) | ~0.8-1.2 (triplet) | N/A |
| C | Ethynyl (C ≡CH) | ~70-90 | ~70-90 |
| C | Oxetane Ring (–C H₂–O) | N/A | ~70-80 |
| C | Quaternary Oxetane (C ) | N/A | ~40-50 |
| C | Ethyl Methylene (–C H₂–CH₃) | N/A | ~25-35 |
| C | Ethyl Methyl (–CH₂–C H₃) | N/A | ~5-15 |
Mass spectrometry (MS) is crucial for determining the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) can precisely confirm its elemental formula, C₇H₁₀O. The monoisotopic mass of the compound is 110.073166 Da uni.lu.
Different ionization techniques can be employed, with predicted mass-to-charge ratios (m/z) for various adducts providing strong evidence for the parent molecule. These analyses are also highly effective for detecting and quantifying impurities.
The table below shows predicted m/z values for common adducts of this compound. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₇H₁₁O]⁺ | 111.08044 |
| [M+Na]⁺ | [C₇H₁₀ONa]⁺ | 133.06238 |
| [M+K]⁺ | [C₇H₁₀OK]⁺ | 149.03632 |
| [M+NH₄]⁺ | [C₇H₁₄NO]⁺ | 128.10699 |
| [M-H]⁻ | [C₇H₉O]⁻ | 109.06589 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the specific functional groups within the this compound molecule.
IR Spectroscopy: The IR spectrum is expected to show a sharp, characteristic absorption band for the terminal alkyne C-H stretch. Another key feature is the C≡C stretch, which is typically weak but sharp. The asymmetric stretching of the C-O-C bond in the oxetane ring will produce a strong absorption band. The various C-H stretching and bending vibrations of the ethyl and oxetane methylene groups will also be present.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C≡C triple bond stretch is expected to give a strong and easily identifiable signal in the Raman spectrum, complementing the IR data. Symmetric vibrations of the oxetane ring may also be more prominent in the Raman spectrum.
Key vibrational frequencies for this compound are summarized below.
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C–H Stretch | Terminal Alkyne (≡C-H) | ~3300 (strong, sharp) | ~3300 (medium) |
| C–H Stretch | Alkyl (–CH₂, –CH₃) | 2850–3000 (strong) | 2850–3000 (strong) |
| C≡C Stretch | Alkyne (–C≡C–) | ~2100 (weak to medium) | ~2100 (strong) |
| C–O–C Stretch | Oxetane Ether | ~950-1100 (strong) | ~950-1100 (weak) |
UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, there are no extended conjugated systems or strong chromophores that absorb light in the visible range (400-800 nm). The molecule's electronic transitions, such as n→σ* and σ→σ*, occur at high energies. Consequently, this compound is expected to be transparent in the visible and near-UV regions, with any significant absorption occurring only in the far-UV region (below 200 nm).
Computational Chemistry and Theoretical Investigations
Computational methods, particularly Density Functional Theory (DFT), provide deep theoretical insights into the molecule's properties, corroborating and expanding upon experimental findings.
Density Functional Theory (DFT) is a powerful computational tool used to predict the molecular and electronic properties of this compound from first principles.
Molecular Geometry: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the molecule's lowest energy conformation. researchgate.net This provides precise theoretical values for bond lengths, bond angles, and dihedral angles, offering a detailed 3D model of the molecular structure.
Vibrational Frequencies: The same theoretical methods can calculate the molecule's vibrational frequencies. researchgate.net These computed frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of specific absorption bands to particular molecular motions.
Electronic Properties: DFT is used to investigate the electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net
The table below lists the types of data that can be obtained from DFT calculations for this compound.
| Parameter | Description |
| Optimized Geometry | Predicted bond lengths (in Å) and bond angles (in degrees) for the most stable conformation. |
| Vibrational Frequencies | Calculated wavenumbers (cm⁻¹) corresponding to IR and Raman active modes. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions. |
| Molecular Electrostatic Potential (MEP) | A map showing the charge distribution and predicting sites for electrophilic and nucleophilic attack. |
Hartree-Fock Basis Set Calculations
Hartree-Fock (HF) calculations are a fundamental ab initio method in computational chemistry used to approximate the electronic structure of a molecule. wikipedia.org The method solves the time-independent Schrödinger equation for a multi-electron system by assuming that the exact N-body wave function can be approximated by a single Slater determinant. wikipedia.org This approach treats each electron as moving in the average field created by all other electrons, which is why it is also known as a self-consistent field (SCF) method. wikipedia.org
For a molecule like this compound, a series of basis sets would be employed to describe the molecular orbitals. A basis set is a set of mathematical functions (e.g., Slater-type or Gaussian-type orbitals) used to build the molecular orbitals. wikipedia.org The choice of basis set is a critical factor that influences the accuracy and computational cost of the calculations.
Commonly used basis sets for organic molecules include Pople-style basis sets (e.g., 6-31G) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). rsc.orgucsb.edu For instance, a calculation could start with a smaller basis set like 6-31G for initial geometry optimization and then proceed to larger, more flexible basis sets such as aug-cc-pVTZ for more accurate energy calculations. The "aug" prefix indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions.
The goal of these calculations would be to reach the Hartree-Fock limit, which is the theoretical energy as the basis set approaches completeness. wikipedia.org By systematically increasing the size and complexity of the basis set, one can extrapolate to this limit to obtain a highly accurate theoretical energy for the molecule. ucsb.eduarxiv.org
Table 1: Representative Hartree-Fock Basis Sets for Molecular Calculations
| Basis Set Family | Example | Description | Typical Application |
| Pople Style | 6-31G(d,p) | Split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p). | Geometry optimizations and frequency calculations for medium-sized organic molecules. rsc.org |
| Correlation Consistent | cc-pVTZ | (aug)-cc-pVTZ includes diffuse functions for better description of anions and weak interactions. | High-accuracy energy calculations and property predictions. The systematic nature allows for extrapolation to the complete basis set limit. ucsb.edu |
| Polarization Consistent | pc-n | Designed to smoothly converge to the Hartree-Fock limit. | High-accuracy Hartree-Fock energy calculations. |
Prediction of Spectroscopic Parameters (e.g., Absorption Wavelengths, Oscillator Strengths, Excitation Energies)
Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. jstar-research.comresearchgate.net For this compound, methods beyond Hartree-Fock, such as Time-Dependent Density Functional Theory (TD-DFT), are typically used to predict electronic excitation energies, which correspond to UV-Vis absorption wavelengths. ubc.ca
The key parameters predicted are:
Excitation Energies (ΔE): The energy difference between the ground state and an excited electronic state. This is directly related to the wavelength of light absorbed.
Absorption Wavelengths (λ): Calculated from the excitation energies using the equation λ = hc/ΔE, where h is Planck's constant, c is the speed of light, and ΔE is the excitation energy.
Oscillator Strengths (f): A dimensionless quantity that represents the probability of a particular electronic transition. Transitions with higher oscillator strengths are more intense in the experimental spectrum.
These calculations would provide a theoretical UV-Vis spectrum for this compound, indicating the wavelengths at which the molecule is expected to absorb light and the relative intensities of these absorptions. Such predictions are valuable for understanding the electronic transitions within the molecule, for example, transitions involving the π-orbitals of the ethynyl group or the lone pairs on the oxygen atom of the oxetane ring.
Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available | Data not available |
Note: This table is a template. No specific data is available for this compound.
Analysis of Charge Transfer Interactions and Hyperconjugation (e.g., HOMO-LUMO Analysis, NBO Analysis)
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the chemical reactivity and electronic properties of a molecule. ossila.comdergipark.org.tr
HOMO: The outermost orbital containing electrons. It acts as an electron donor. ossila.comyoutube.com
LUMO: The innermost orbital without electrons. It acts as an electron acceptor. ossila.comyoutube.com
HOMO-LUMO Gap: A smaller gap suggests that the molecule is more easily excitable and more reactive. dergipark.org.tr It is related to the lowest energy electronic excitation. ossila.com
For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO would likely be localized on the electron-rich ethynyl group (π-system) and the oxygen atom (non-bonding electrons). The LUMO might be distributed over the antibonding orbitals of the molecule. This analysis would provide insights into the regions of the molecule that are most likely to participate in chemical reactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (i.e., bonds and lone pairs). wisc.edu It is particularly useful for quantifying charge transfer interactions and hyperconjugation.
Hyperconjugation involves the interaction of filled orbitals with adjacent empty orbitals. In the context of NBO analysis, this is quantified by the second-order perturbation energy, E(2). chalcogen.ro This energy term measures the stabilization resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.
For this compound, NBO analysis could reveal:
Intramolecular Charge Transfer: Quantification of electron density transfer between different parts of the molecule. chalcogen.ro
Table 3: Hypothetical NBO Analysis for a Key Interaction in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: This table is a template. No specific data is available for this compound.
Applications in Advanced Materials Science and Chemical Design
Design of Functional Polymers and Oligomers
The oxetane (B1205548) ring is a key functional group for producing polymers through ring-opening polymerization. The presence of the ethyl and ethynyl (B1212043) groups at the C3 position allows for the creation of polymers with tailored properties and additional functionalities.
Photo-Curable Polymer Systems for High-Performance Applications
Oxetane-based monomers are integral to the development of photo-curable resins, which are widely used in coatings, adhesives, and 3D printing. These systems polymerize upon exposure to UV light, a process that is fast, energy-efficient, and produces minimal pollution. While research directly on 3-Ethyl-3-ethynyloxetane is specific, extensive work on analogous compounds like 3-ethyl-3-hydroxymethyloxetane (EHO) demonstrates the potential of this class of molecules.
A novel photosensitive resin was developed using a prepolymer, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, synthesized from an EHO derivative. mdpi.com This system, when combined with a triarylsulfonium hexafluoroantimonate photoinitiator, exhibited excellent photosensitivity. mdpi.com The resulting UV-cured material demonstrated remarkable thermal stability, withstanding temperatures up to 446 °C. mdpi.com Furthermore, it possessed impressive mechanical properties, including a tensile strength of 75.5 MPa and a bending strength of 49.5 MPa, with a light transmittance exceeding 98%. mdpi.com Such properties highlight the suitability of these materials for high-performance applications where thermal resistance and optical clarity are crucial. mdpi.com
Table 1: Properties of an Oxetane-Based UV-Cured Resin
| Property | Value | Source |
|---|---|---|
| Thermal Stability (TGA) | Up to 446 °C | mdpi.com |
| Tensile Strength | 75.5 MPa | mdpi.com |
| Bending Strength | 49.5 MPa | mdpi.com |
Hyperbranched Polyoxetanes for Specialty Material Development
Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a globular structure, low viscosity, high solubility, and a multitude of terminal functional groups. rsc.org The synthesis of hyperbranched polyoxetanes from monomers like 3-ethyl-3-(hydroxymethyl)oxetane (EHO) provides a pathway to specialty materials with unique properties. nih.govmdpi.com These polymers are typically synthesized via a one-pot ring-opening multibranching polymerization. mdpi.com
One approach involves using a core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), with EHO as the branching monomer. mdpi.com This method allows for better control over the molar mass and results in polymers with lower dispersity compared to homopolymerization. mdpi.com In one study, four series of polyoxetanes were synthesized with theoretical molar masses ranging from 714 g/mol to 5942 g/mol and dispersities (Đ) from 1.77 to 3.75. nih.govmdpi.com Anionic polymerization of EHO has also been achieved using sodium hydride (NaH) with co-initiators, leading to hyperbranched structures with varying degrees of branching (DB) up to 0.48. researchgate.net
These hyperbranched poly(hydroxy)oxetanes are thermoplastic and have been investigated as potential hot-melt adhesives, showing good adhesion to polar substrates. nih.govmdpi.com The numerous hydroxyl groups on their surface also make them suitable for further functionalization, for example, in creating star polymers or for use in drug delivery systems. researchgate.netresearchgate.net
Table 2: Synthesis and Properties of Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetanes
| Core Molecule | Monomer | Molar Mass Range ( g/mol ) | Dispersity (Đ) | Polymerization Type | Source |
|---|---|---|---|---|---|
| 1,1,1-tris(hydroxymethyl)propane | 3-ethyl-3-(hydroxymethyl)oxetane | 714 - 5942 | 1.77 - 3.75 | Cationic | nih.govmdpi.com |
Oxetane-Functionalized Conjugated Polymers for Organic (Opto)Electronic Devices
In the field of organic electronics, the stability of the device morphology is a critical challenge, particularly for bulk heterojunction (BHJ) solar cells. rsc.org One innovative approach to address this is to functionalize the conjugated polymers with crosslinkable groups. The oxetane moiety is an excellent candidate for this purpose.
Researchers have synthesized crosslinkable derivatives of the low bandgap polymer PFDTBT by attaching oxetane units to the polymer's side chains. rsc.org The crosslinking occurs through the cationic ring-opening polymerization of the oxetane rings. rsc.org This process can be initiated by heating, and remarkably, it has been shown to proceed even without the addition of an external initiator. rsc.org The resulting crosslinked network stabilizes the polymer:fullerene blend, preventing morphological degradation over time and enhancing the device's operational lifetime. rsc.org
Crosslinking Systems for Enhanced Material Performance (e.g., for Hole Transport Materials)
The principle of using oxetane functionalization for crosslinking extends to other components of organic electronic devices, such as hole transport materials (HTMs) in perovskite solar cells. The long-term stability of these devices is often limited by the degradation or migration of the HTM layer. By incorporating oxetane groups into the structure of HTMs, it is possible to create a robust, crosslinked network after device fabrication.
This strategy enhances the thermal stability and solvent resistance of the HTM layer. For instance, in BHJ solar cells stabilized with oxetane crosslinking, devices retained 65% of their initial efficiency after being heated at 100 °C for 30 hours, with no further significant decay observed for up to 100 hours. rsc.org This demonstrates the effectiveness of oxetane-based crosslinking in improving the durability and performance of advanced materials under operational stress.
Chemical Design Principles for Molecular Scaffolds
Beyond polymer science, the oxetane ring is a valuable scaffold in small-molecule design, particularly in medicinal chemistry. Its unique combination of properties allows it to serve as a bioisostere for more common functional groups, enabling chemists to fine-tune the characteristics of bioactive molecules.
Oxetanes as Carbonyl Bioisosteres in Chemical Synthesis and Scaffold Design
The oxetane ring has emerged as an important motif in drug discovery, primarily for its role as a bioisostere of the carbonyl group. acs.orgnih.gov A bioisostere is a chemical substituent that can replace another group without significantly altering the molecule's biological activity, while potentially improving its physicochemical or pharmacokinetic properties. The oxetane oxygen atom has a similar capacity to accept a hydrogen bond as a carbonyl oxygen, allowing it to mimic key interactions with biological targets. u-tokyo.ac.jp
Replacing a carbonyl group with an oxetane ring can lead to several benefits:
Improved Metabolic Stability : Oxetanes are often more resistant to metabolic degradation compared to corresponding carbonyl compounds. u-tokyo.ac.jp Studies have shown that compounds with an oxetane moiety tend to have lower intrinsic clearance rates in human liver microsomes. u-tokyo.ac.jp
Enhanced Solubility and Reduced Lipophilicity : The oxetane ring is more polar than a simple ketone. cambridgemedchemconsulting.com This can lead to increased aqueous solubility and a lower distribution coefficient (LogD), which are often desirable properties for drug candidates. acs.orgcambridgemedchemconsulting.com
Modulation of Basicity : The presence of an oxetane can influence the basicity (pKa) of nearby amine groups, providing a tool to optimize a molecule's ionization state at physiological pH. u-tokyo.ac.jpcambridgemedchemconsulting.com
Crucially, the stability of the oxetane ring is strongly dependent on its substitution pattern, with 3,3-disubstituted oxetanes—the class to which this compound belongs—being the most stable. acs.org This inherent stability makes them reliable and predictable scaffolds for use in modern medicinal chemistry. acs.orgu-tokyo.ac.jp
Table 3: Physicochemical Property Comparison of Piperidine Analogues
| Compound | pKa | cLogD (pH 7.4) | Source |
|---|---|---|---|
| 4-Substituted Piperidine | Varies | Varies | cambridgemedchemconsulting.com |
| Corresponding 4-Piperidone | Lower than Piperidine | More Hydrophilic | cambridgemedchemconsulting.com |
Engineering Molecular Topology and Functionality through Oxetane Incorporation
The incorporation of the this compound moiety into macromolecules is a strategic approach for engineering complex molecular topologies and introducing tailored functionalities. This is primarily due to the molecule's unique bifunctional nature, possessing both a strained, polymerizable oxetane ring and a highly versatile ethynyl (alkyne) side chain.
The true versatility of this compound in materials science, however, comes from the pendant ethynyl group. This group remains intact during the CROP of the oxetane ring, resulting in a polymer scaffold decorated with reactive alkyne functionalities. figshare.com These "clickable" side chains serve as handles for post-polymerization modification, allowing for the covalent attachment of a wide array of molecules through highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). figshare.comrsc.orgd-nb.info
This modular approach enables the precise engineering of functionality. For instance, researchers have synthesized an alkyne-substituted polyoxetane via CROP and subsequently grafted azide-functionalized molecules, such as methoxypoly(ethylene glycol) azide (B81097) (mPEG-azide), onto the polyether backbone. figshare.com This method allows for the creation of well-defined brush polymers with controlled degrees of grafting. figshare.com By attaching different functional moieties, the properties of the parent polymer can be dramatically altered to create materials with specific characteristics, such as enhanced water solubility, biocompatibility, or the ability to carry imaging agents or therapeutic drugs. nih.govfigshare.com
Table 1: Polymerization and Functionalization of Ethynyl-Substituted Oxetane
| Feature | Description | Significance in Molecular Engineering | Source |
| Polymerization Method | Cationic Ring-Opening Polymerization (CROP) | Forms a stable polyether backbone, defining the primary molecular topology (linear or branched). | radtech.orgfigshare.com |
| Key Monomer Feature | Strained Oxetane Ring | Provides the driving force for polymerization to build the macromolecular scaffold. | radtech.orgacs.org |
| Pendant Functional Group | Ethynyl (Alkyne) Group | Serves as a reactive site for post-polymerization modification. | figshare.com |
| Modification Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Allows for the highly efficient and specific attachment of various functional molecules ("clicking"). | figshare.comrsc.org |
| Resulting Architecture | Graft or Brush Polymers | Creates complex, three-dimensional topologies with precisely controlled side chains. | figshare.com |
| Engineered Functionality | Introduction of PEG chains, fluorescent dyes, etc. | Tailors the final material properties for specific applications like drug delivery or bio-imaging. | figshare.com |
Development of Novel Heterocyclic Scaffolds and Synthetic Intermediates
Beyond its role as a monomer, this compound is a valuable building block for the synthesis of more complex molecules, including novel heterocyclic scaffolds and key synthetic intermediates. researchgate.netresearchgate.netrsc.org Its utility stems from the presence of two distinct and orthogonally reactive functional groups: the oxetane ring and the terminal alkyne. This dual reactivity allows for a wide range of chemical transformations, making it a versatile precursor in synthetic organic chemistry. researchgate.netresearchgate.net
The ethynyl group is a cornerstone of modern synthetic chemistry, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include:
Cycloaddition Reactions: The alkyne can react with azides to form triazoles (via CuAAC or strain-promoted pathways), with nitrile oxides to form isoxazoles, or with diazomethanes to yield pyrazoles. These reactions are fundamental for constructing new five-membered heterocyclic rings.
Coupling Reactions: Sonogashira coupling allows the alkyne to be joined with aryl or vinyl halides, expanding molecular complexity.
Hydration and Addition Reactions: The triple bond can be hydrated to form a ketone or undergo addition reactions with various nucleophiles.
Simultaneously, the oxetane ring can be selectively opened by a range of nucleophiles under acidic or basic conditions to yield highly functionalized acyclic compounds. researchgate.net For example, reaction with alcohols, thiols, or amines can introduce new functional groups three carbons away from the quaternary center, providing a linear, functionalized chain while preserving the ethynyl group for subsequent reactions.
This orthogonal reactivity makes this compound an ideal intermediate. One functional group can be reacted while the other is carried through the synthetic sequence, to be transformed at a later stage. For example, the alkyne could be used in a coupling reaction to build a larger molecular framework, after which the oxetane ring could be opened to reveal a 1,3-diol derivative, a common motif in natural products. researchgate.net This strategic, stepwise modification is crucial in the multi-step total synthesis of complex molecules. researchgate.net The commercial availability of structurally similar oxetane building blocks underscores their importance as starting materials for creating diverse and novel chemical entities. researchgate.netbldpharm.com
Table 2: Reactivity of this compound as a Synthetic Intermediate
| Reactive Site | Reaction Type | Potential Products/Scaffolds | Significance |
| Ethynyl Group | Azide-Alkyne Cycloaddition | Triazole-containing compounds | Construction of new heterocyclic rings. |
| Ethynyl Group | Sonogashira Coupling | Aryl/vinyl-substituted alkynes | C-C bond formation for complex scaffolds. |
| Ethynyl Group | Hydration | Ketone-functionalized oxetanes | Introduction of a carbonyl group for further derivatization. |
| Oxetane Ring | Nucleophilic Ring-Opening | Functionalized 1,3-diols or amino-alcohols | Creates linear, bifunctional chains. researchgate.net |
| Both Groups | Sequential Reactions | Complex polyfunctional molecules | Access to diverse molecular architectures by reacting each site in a controlled order. |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-Ethyl-3-ethynyloxetane, and how can purity be validated?
Answer:
The synthesis typically involves ring-closing reactions of precursor alkynes under basic or catalytic conditions. A common approach utilizes nucleophilic substitution or cycloaddition reactions, with careful control of steric and electronic effects to stabilize the oxetane ring. Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation should employ high-performance liquid chromatography (HPLC) coupled with gas chromatography-mass spectrometry (GC-MS) to confirm molecular integrity and detect byproducts. Nuclear magnetic resonance (<sup>1</sup>H/<sup>13</sup>C NMR ) is essential for structural verification .
Advanced: How can computational modeling predict the reactivity of this compound in ring-opening polymerization?
Answer:
Density functional theory (DFT ) calculations can model transition states and activation energies for ring-opening pathways. Software like Gaussian or ORCA helps simulate reaction mechanisms, identifying steric hindrance from the ethyl group or electronic effects from the ethynyl moiety. Molecular dynamics simulations further elucidate solvent and temperature impacts on polymerization kinetics. Experimental validation via real-time FTIR or NMR kinetic studies is recommended to cross-verify computational predictions .
Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Answer:
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve signals for ethynyl protons (δ ~2.5–3.5 ppm) and oxetane ring carbons.
- IR Spectroscopy : Confirm ethynyl C≡C stretching (~2100–2260 cm⁻¹) and oxetane C-O-C vibrations (~950–1250 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction provides definitive bond angles and torsional strain data, critical for assessing ring stability .
Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of this compound?
Answer:
Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature gradients). To resolve discrepancies:
Perform controlled replicate studies under standardized conditions.
Use differential scanning calorimetry (DSC) for precise ΔHf measurements.
Apply multivariate statistical analysis to isolate confounding variables (e.g., impurity profiles). Cross-referencing with computational solubility parameters (Hansen solubility spheres ) can also clarify outliers .
Advanced: What experimental design principles are critical for studying copolymerization kinetics of this compound?
Answer:
Key parameters include:
- Monomer-to-initiator ratios : Optimize using Job’s method to avoid chain-transfer side reactions.
- Temperature control : Employ Arrhenius plots to determine activation energy.
- Real-time monitoring : Use in situ Raman spectroscopy or dielectric analysis to track conversion rates.
- Post-polymerization analysis : Gel permeation chromatography (GPC) for molecular weight distribution and DSC for thermal stability assessment .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions.
- Storage : Keep in airtight containers under nitrogen, away from oxidizers or ignition sources. Reference Safety Data Sheet (SDS) guidelines for emergency procedures .
Advanced: How can researchers design studies to investigate the stereoelectronic effects of this compound in catalytic systems?
Answer:
- Electronic effects : Use ultraviolet-visible (UV-Vis) spectroscopy to monitor charge-transfer interactions with metal catalysts (e.g., Pd or Cu complexes).
- Steric effects : Compare reaction rates with bulkier analogs (e.g., 3-ethyl-3-phenyloxetane) via kinetic isotope effect (KIE) studies.
- Computational辅助 : Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions influencing ring stability .
Basic: What are the best practices for documenting and reproducing experimental procedures involving this compound?
Answer:
- Detailed logs : Record exact reagent grades, solvent batch numbers, and equipment calibration dates.
- Step-by-step protocols : Include reaction quenching methods and purification thresholds (e.g., HPLC purity >99%).
- Data transparency : Share raw spectral files (e.g., .jdx for NMR) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
